molecular formula C10H6ClFN2O B2488448 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol CAS No. 62902-73-2

6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol

カタログ番号: B2488448
CAS番号: 62902-73-2
分子量: 224.62
InChIキー: KRLDXKPZBLMJRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential vasodilatory and anticancer activities. It features the pyridazin-3(2H)-one scaffold, a six-membered heterocyclic structure known for its tautomerism and high stability in the keto form . This core structure is recognized for its ability to interact with multiple biological targets, including various enzymes and receptors . Researchers are especially interested in pyridazinone derivatives for tackling the challenging field of reverse cardio-oncology, which addresses the link between cardiovascular diseases and cancer . These compounds are investigated as potential vasodilators, which can help manage conditions like hypertension, and as targeted anticancer agents that may inhibit key kinases involved in cancer cell survival and proliferation . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLDXKPZBLMJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62902-73-2
Record name 6-(3-chloro-4-fluorophenyl)-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Guide: Crystal Structure and Polymorphism of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solid-state characterization of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol . Targeted at drug development professionals, this document addresses the critical structural duality (tautomerism) of the pyridazine core, the influence of halogenation on crystal packing, and a rigorous protocol for polymorph screening.

Key Technical Insight: While chemically designated as a pyridazin-3-ol, crystallographic evidence from the 6-arylpyridazinone class confirms that this molecule predominantly exists as the 6-(3-Chloro-4-fluorophenyl)pyridazin-3(2H)-one tautomer in the solid state. This distinction dictates the hydrogen-bonding motifs (


 dimers) that control solubility and bioavailability.

Structural Dynamics: Tautomerism & Molecular Geometry

The fundamental challenge in characterizing this molecule lies in the prototropic tautomerism between the enol (3-ol) and keto (3-one) forms. Understanding this equilibrium is the prerequisite for interpreting all subsequent crystallographic data.

The Tautomeric Equilibrium

In solution, the equilibrium is solvent-dependent. However, in the crystal lattice, the lactam (keto) form is energetically favored due to the formation of robust intermolecular hydrogen bonds.

  • Form A (Enol/Hydroxyl): Aromatic pyridazine ring. Rare in solid state unless trapped by co-crystals or specific solvates.

  • Form B (Keto/Lactam): Quinoid-like character on the pyridazine ring. The proton resides on N2, creating a donor (N-H) and acceptor (C=O) pair ideal for dimerization.

DOT Diagram: Tautomeric Pathway & Dimerization

The following diagram illustrates the tautomeric shift and the subsequent supramolecular assembly.

Tautomerism cluster_0 Solid State Driving Force Enol Enol Form (pyridazin-3-ol) Aromatic Ring -OH Donor Keto Keto Form (pyridazin-3(2H)-one) Quinoid Character N-H Donor / C=O Acceptor Enol->Keto Proton Transfer (Solid State Preferred) Dimer Centrosymmetric Dimer Motif: R2,2(8) Primary Crystal Unit Keto->Dimer Self-Assembly (N-H...O Interactions)

Figure 1: Mechanism of tautomeric stabilization leading to the thermodynamically stable centrosymmetric dimer.

Crystal Packing and Intermolecular Interactions[1][2][3]

Based on the structural class of 6-arylpyridazinones, the crystal structure of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol is governed by three hierarchical interactions.

Primary Interaction: The Hydrogen Bonded Dimer

The dominant motif is the formation of inversion dimers linked by pair-wise


 hydrogen bonds.
  • Graph Set Notation:

    
    
    
  • Geometry: The N...O distance typically ranges from 2.80 Å to 2.95 Å.

  • Implication: This strong interaction results in high melting points (typically >200°C for this class) and low aqueous solubility.

Secondary Interaction: Halogen Bonding & Pi-Stacking

The 3-Chloro-4-fluorophenyl moiety introduces specific directional forces that differentiate this molecule from its non-halogenated analogs.

  • Pi-Pi Stacking: The electron-deficient pyridazinone ring stacks against the electron-rich phenyl ring of adjacent dimers (Face-to-Face or Offset stacking).

  • Halogen Bonding:

    • C-F...H-C: The fluorine atom acts as a weak hydrogen bond acceptor, often guiding the layer alignment.

    • Cl...Cl or Cl...O: Type I or Type II halogen contacts may stabilize metastable polymorphs.

Predicted Lattice Parameters

Based on analogous structures (e.g., 6-(4-chlorophenyl)pyridazin-3(2H)-one):

  • Crystal System: Monoclinic (Most probable) or Triclinic.

  • Space Group:

    
     or 
    
    
    
    (Favored by centrosymmetric dimers).
  • Z' value: 1 (Single molecule in asymmetric unit) or 0.5 (Dimer across inversion center).

Polymorph Screening Protocol

Polymorphism in this molecule is likely driven by conformational flexibility (rotation of the phenyl ring relative to the pyridazine core) and packing efficiency of the halogenated tail.

Screening Workflow

The following protocol ensures comprehensive coverage of the thermodynamic and kinetic landscape.

Table 1: Solvent Selection Matrix for Crystallization

Solvent ClassExamplesPurposeExpected Outcome
Protic Polar Methanol, EthanolH-bond donor/acceptor competitionSolvates or metastable forms
Aprotic Polar DMSO, DMFHigh solubilityThermodynamically stable forms (slow evap)
Non-Polar Toluene, HeptaneAnti-solvent precipitationKinetic forms, amorphous material
Halogenated DCM, ChloroformWeak H-bondingIsostructural solvates
Experimental Methodology (Step-by-Step)

Experiment A: Slow Evaporation (Thermodynamic Control)

  • Dissolve 50 mg of compound in 5 mL of Methanol/DCM (1:1) .

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm and pierce with 3 pinholes.

  • Allow to stand at ambient temperature (20-25°C) for 3-7 days.

  • Target: Large, block-like crystals for Single Crystal XRD (SC-XRD).

Experiment B: Anti-Solvent Precipitation (Kinetic Control)

  • Dissolve 100 mg of compound in minimal DMSO (approx. 0.5 mL).

  • Place the vial in a sonicator bath.

  • Rapidly inject 5 mL of cold Water or Heptane .

  • Filter the immediate precipitate.

  • Target: Microcrystalline powder for PXRD (screening for metastable polymorphs).

Experiment C: Slurry Conversion (Stability Check)

  • Create a suspension of excess solid in Acetonitrile .

  • Stir at 50°C for 48 hours.

  • Filter and analyze.[1]

  • Target: The most thermodynamically stable form (Form I).

Characterization & Data Interpretation

To validate the structure and identify polymorphs, compare experimental data against these reference standards derived from the compound class.

Vibrational Spectroscopy (FT-IR / Raman)

The tautomeric state is instantly visible in the carbonyl region.

Table 2: Diagnostic Spectral Bands

Functional GroupExpected Frequency (

)
Structural Interpretation

1650 – 1680Strong amide carbonyl (Indicates Keto form)

2800 – 3200Broad, multi-band (H-bonded dimer)

> 3500 (Sharp)Absent in Keto form; presence indicates Enol or Solvate

1200 – 1250Aryl-Fluorine stretch
Thermal Analysis (DSC)
  • Single Sharp Endotherm: Indicates a pure crystalline phase.

    • Expected Melting Point: High (>200°C) due to H-bond network.

  • Small Endotherm followed by Exotherm: Indicates melting of a metastable form followed by recrystallization into a stable form (Monotropic or Enantiotropic transition).

Analytical Workflow Diagram

This diagram outlines the decision logic for assigning a new solid form.

Characterization Sample Isolated Solid Sample PXRD PXRD Analysis (Unique Pattern?) Sample->PXRD DSC DSC Thermal Scan (Melting/Transition Events) PXRD->DSC If unique pattern SCXRD Single Crystal XRD (Definitive Structure) DSC->SCXRD If stable phase Decision New Polymorph Identified DSC->Decision Distinct thermal profile SCXRD->Decision Solved Structure

Figure 2: Logical flowchart for the identification and validation of solid forms.

Conclusion & Recommendations

For 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol , the solid-state landscape is defined by the stability of the pyridazinone tautomer . Researchers should prioritize:

  • Confirming the Keto form using FT-IR (look for C=O stretch).

  • Screening for Solvates: The polarity of the amide group makes this molecule prone to solvate formation in protic solvents.

  • Controlling Particle Size: The high lattice energy of the dimer motif often leads to needle-like morphology; controlled cooling crystallization is recommended to improve flow properties.

References

  • Tautomerism in Pyridazinones

    • Title: Tautomerism in pyridazin-3(2H)
    • Source: Journal of Molecular Graphics and Modelling (2014).[2]

    • URL:[Link]

  • Crystal Structure of Analogs (4-Chlorophenyl derivative)

    • Title: Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one.
    • Source: IUCrD
    • URL:[Link]

  • General Pyridazinone Chemistry

    • Title: Keto-enol tautomerism of pyridazinones.[3]

    • Source: ResearchG
    • URL:[Link]

  • PubChem Compound Record

    • Title: 6-Chloropyridazin-3-ol (Structural Core Reference).
    • Source: PubChem.[4][5][6]

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol: A Structural Hazard Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Hazard Assessment for a Novel Chemical Entity

The compound 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol is a specific, likely non-commercial, chemical entity. As is common in research and early-phase drug development, a comprehensive, empirically tested Safety Data Sheet (SDS) is not publicly available. This guide, therefore, moves beyond a simple data-sheet format to provide a deeper, instructive framework for risk assessment.

Our approach is grounded in the analysis of the molecule's constituent parts:

  • The Pyridazinone Core: This heterocyclic scaffold is known to be biologically active, with many derivatives exhibiting a range of pharmacological activities, including anti-inflammatory effects.[1][2] This inherent bioactivity mandates that the compound be treated as potentially hazardous, with the ability to interact with physiological pathways.

  • The Halogenated Aromatic Moiety: The 3-chloro-4-fluorophenyl group places this compound in the class of halogenated organic chemicals. Such compounds are often associated with potential health hazards, including skin and eye irritation, and require specific handling protocols and disposal methods.[3][4] Many are also investigated for potential long-term health effects, warranting a cautious approach.[3]

This guide synthesizes data from structurally similar compounds to build a robust and scientifically-defensible safety profile, empowering the researcher to handle this novel molecule with an appropriate level of caution.

Inferred Hazard Identification and Classification

By analyzing safety data for close structural analogs, we can infer a probable hazard profile for 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol. The GHS (Globally Harmonized System) classifications for compounds like 6-Chloropyridazin-3-ol and other chlorinated pyridazines provide a strong basis for this assessment.[5]

Hazard Class Inferred GHS Hazard Category Basis for Inference & Key Considerations Relevant Hazard (H) Statement
Acute Oral Toxicity Warning, Category 4 Based on data for 6-Chloropyridazin-3-ol and other analogs.[5] Assumed to be harmful if ingested.H302: Harmful if swallowed
Skin Corrosion/Irritation Warning, Category 2 A common classification for chlorinated pyridazines and other halogenated aromatics.[5][6][7] Direct skin contact may cause irritation.H315: Causes skin irritation
Serious Eye Damage/Irritation Warning, Category 2A Highly likely, given the skin irritation potential. Direct contact with eyes can cause serious irritation.[5][6][7]H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Warning, Category 3 The parent compound 6-Chloropyridazin-3-ol may cause respiratory irritation.[5] Inhalation of dust should be avoided.H335: May cause respiratory irritation

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls is a foundational concept in chemical safety, prioritizing engineering solutions over personal protective equipment.

cluster_0 Hierarchy of Safety Controls A Elimination (Remove the hazard - Not applicable) B Substitution (Use a less hazardous chemical - Not applicable for novel entity) C Engineering Controls (Isolate people from the hazard) B->C Most Effective D Administrative Controls (Change the way people work) C->D E Personal Protective Equipment (PPE) (Protect the worker with personal equipment) D->E Least Effective

Figure 1: Hierarchy of controls for managing chemical hazards.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of the solid compound and any solutions must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3][4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted.

  • Emergency Stations: An eyewash station and emergency shower must be readily accessible and tested regularly.[8]

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles are mandatory to protect against dust particles and splashes.[4]

  • Hand Protection: Nitrile gloves must be worn when handling the compound. Given that many halogenated solvents can degrade nitrile, it is advisable to double-glove if significant handling is expected.[9] Always wash hands thoroughly after removing gloves.[9]

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned to protect skin and clothing.[4]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[4]

Safe Handling, Storage, and Spill Management

4.1. Handling Protocols

  • Visually inspect the work area and ensure it is free of clutter. Confirm the location of the nearest spill kit.

  • Don all required PPE before handling the primary container.

  • Perform all weighing and solution preparation within a chemical fume hood.[3]

  • Avoid generating dust.[8] Use a spatula for transfers; do not pour the solid.

  • Keep containers tightly closed when not in use.

  • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[10]

4.2. Storage Requirements

  • Container: Store in a well-sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.

  • Incompatibilities: Store segregated from strong oxidizing agents, acids, and bases.[8][9]

4.3. Spill Management Protocol In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

cluster_1 Chemical Spill Response Workflow A 1. ALERT Alert personnel in the immediate area. B 2. ASSESS Is the spill major or minor? Can I clean it up safely in <10 mins? A->B C 3. CONTAIN (Minor Spill) Cover with inert absorbent material (e.g., vermiculite, spill pillows). B->C Minor G EVACUATE & NOTIFY (Major Spill) Evacuate the area. Contact institutional safety office. B->G Major D 4. CLEANUP Carefully sweep absorbed material into a designated waste container. C->D E 5. DECONTAMINATE Wipe the area with soap and water. D->E F 6. DISPOSE Label waste as 'Halogenated Organic Waste' and arrange for pickup. E->F

Figure 2: Workflow for responding to a chemical spill.

Emergency First Aid Procedures

The following procedures are based on the inferred hazards and are intended as immediate first aid. Seek professional medical attention in all cases of significant exposure.[11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (use a protective barrier device if possible). Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Classification: As a halogenated organic compound, all waste containing this substance (including contaminated absorbents from spills) must be classified as "Halogenated Organic Waste." [4]

  • Container: Dispose of in a dedicated, properly labeled, and sealed waste container.

  • Procedure: Never dispose of this chemical down the drain.[4] Follow all local and institutional regulations for hazardous waste disposal.

Conclusion

While 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol lacks a specific Safety Data Sheet, a thorough analysis of its chemical structure provides a clear and actionable safety framework. By recognizing the inherent bioactivity of the pyridazinone core and the known hazards of halogenated aromatics, researchers can implement robust engineering controls, utilize appropriate PPE, and follow stringent handling protocols. This proactive, science-based approach to safety is paramount when working at the frontiers of chemical and pharmaceutical research.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 3

  • Fisher Scientific. (2015, March 19). Safety Data Sheet. 8

  • Washington State University Environmental Health & Safety. Halogenated Solvents. 9

  • Sigma-Aldrich. 6-Chloro-4-(trifluoromethyl)pyridazin-3(2H)-one Safety Information.

  • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents Safety.

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives. EFSA Journal. 12

  • Sigma-Aldrich. 6-Chloro-3-(3-fluorophenyl)[3][8]triazolo[4,3-b]pyridazine. 13

  • BioWorld. (2025, October 23). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. 14

  • Chemical Synthesis Database. (2025, May 20). 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine. 15

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. 4

  • Grienke, U., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules.

  • Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules.

  • Generic SDS Template Source. (2025, December 24). SAFETY DATA SHEET. 10

  • MedchemExpress.com. (2025, December 8). Safety Data Sheet for 3,6-Dichloro-4-methylpyridazine. 6

  • PubChem. 6-Chloropyridazin-3-ol Safety and Hazards. National Center for Biotechnology Information.

  • European Chemicals Agency (ECHA). (2023, August 25). Substance Information. 16

  • Pharmaffiliates. 6-Chloro-4-isopropyl-pyridazin-3-ol. 17

  • ChemicalBook. (2022, August 11). Safety Data Sheet for 6-CHLORO-4-ETHYL-3-PHENYL-PYRIDAZINE. 11

  • PubChem. 3-Chloro-4-fluorophenylpiperazine Safety and Hazards. National Center for Biotechnology Information.

  • TCI EUROPE N.V. (2025, May 13). Safety Data Sheet for 3-Chloro-6-methylpyridazine. 7

  • BLD Pharm. 3-Chloro-6-phenylpyridazin-4-ol. 18

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. 2

  • Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E.

Sources

Methodological & Application

Microwave-assisted synthesis of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Synthesis of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol via Microwave Irradiation

Abstract & Introduction

The pyridazin-3(2H)-one scaffold (and its tautomer, pyridazin-3-ol) is a privileged structure in medicinal chemistry, serving as a core pharmacophore for p38 MAP kinase inhibitors, phosphodiesterase (PDE) inhibitors, and various cardiovascular agents. The specific derivative 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol represents a critical intermediate for next-generation non-steroidal anti-inflammatory drugs (NSAIDs) and potential herbicidal agents.

Traditional synthesis of 6-arylpyridazinones involves the condensation of


-keto acids with hydrazine hydrate under reflux conditions. This conventional method often suffers from long reaction times (4–12 hours), incomplete cyclization, and difficult purification profiles.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 20 minutes while improving yield and purity. By utilizing dielectric heating, we achieve rapid dehydration and cyclization, overcoming the activation energy barrier more efficiently than conductive heating.

Retrosynthetic Analysis & Strategy

The synthesis is approached via a two-step sequence.[1][2] The critical innovation lies in Step 2, where microwave irradiation drives the cyclocondensation.

  • Step 1 (Precursor Synthesis): Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with succinic anhydride to yield the

    
    -keto acid.
    
  • Step 2 (Microwave Cyclization): Condensation with hydrazine hydrate to close the pyridazine ring.

Note on Tautomerism: The product exists in equilibrium between the lactam (pyridazin-3(2H)-one) and lactim (pyridazin-3-ol) forms. In solution (NMR), the lactam often predominates, while the lactim form is relevant for specific binding interactions.

Retrosynthesis Target 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol (Target) Intermediate 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (γ-Keto Acid) Target->Intermediate Retro-Cyclization (Hydrazine) StartingMat1 1-Chloro-2-fluorobenzene Intermediate->StartingMat1 Friedel-Crafts StartingMat2 Succinic Anhydride Intermediate->StartingMat2 + AlCl3

Figure 1: Retrosynthetic disconnection showing the pathway from the halogenated benzene precursor.

Experimental Protocols

Step 1: Synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

Note: This step is typically performed using conventional heating due to scale and exothermicity management, though MW can be used for small scales.

  • Reagents: 1-Chloro-2-fluorobenzene (20 mmol), Succinic Anhydride (22 mmol),

    
     (44 mmol).
    
  • Solvent: Nitrobenzene or DCM (DCM requires reflux; Nitrobenzene allows higher temp).

  • Procedure:

    • Suspend

      
       in the solvent at 0°C.
      
    • Add Succinic Anhydride portion-wise.[1]

    • Add 1-Chloro-2-fluorobenzene dropwise (Regioselectivity: The acylation occurs para to the fluorine atom due to directing effects and sterics, yielding the 3-Cl, 4-F substitution pattern relative to the acyl group).

    • Stir at RT for 4 hours, then quench with ice/HCl.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      . Recrystallize from Toluene/Hexane.
      
  • Yield: Typically 75-80% (Off-white solid).

Step 2: Microwave-Assisted Cyclization (The Core Protocol)

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Materials:

  • 
    -Keto Acid (from Step 1): 1.0 mmol (230 mg)
    
  • Hydrazine Hydrate (80% or 98%): 1.5 mmol (excess)

  • Solvent: Ethanol (Absolute) or Glacial Acetic Acid (AcOH)

    • Recommendation: Use Ethanol for easier workup. Use AcOH if solubility of the keto acid is poor.

Workflow:

  • Loading: In a 10 mL microwave-transparent pressure vial, suspend the

    
    -keto acid (1.0 mmol) in Ethanol (3 mL).
    
  • Addition: Add Hydrazine Hydrate (1.5 mmol) dropwise. Caution: Exothermic.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 140°C.[3]

    • Pressure Limit: 250 psi (17 bar).

    • Power: Max 200W (system will modulate).

    • Time: 15 minutes.

    • Stirring: High.[4][5][6]

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • The product often precipitates upon cooling.

    • Pour mixture into ice-cold water (10 mL).

    • Filter the precipitate.

    • Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Dry in a vacuum oven at 50°C.

Comparative Analysis: Microwave vs. Conventional

The following data highlights the efficiency gains using the microwave protocol compared to standard thermal reflux.

MetricConventional RefluxMicrowave ProtocolImprovement
Reaction Temp 78°C (EtOH Reflux)140°C (Superheated)Higher activation energy access
Time 6 – 8 Hours15 Minutes24x Faster
Solvent Volume 10 - 20 mL/mmol2 - 3 mL/mmolGreen Chemistry (High Conc.)
Yield 65 - 72%88 - 94%Cleaner conversion
Purity (HPLC) ~90% (requires column)>96% (often no column needed)Reduced side products

Mechanism & Pathway Visualization

The microwave energy efficiently drives the initial nucleophilic attack of hydrazine on the ketone, followed by the intramolecular attack on the carboxylic acid and subsequent dehydration.

Mechanism Step1 Keto Acid + Hydrazine Step2 Hydrazone Intermediate Step1->Step2 MW Irradiation (Nucleophilic Attack) Step3 Cyclization (Amide Formation) Step2->Step3 Intramolecular Step4 Dehydration (-H2O) Step3->Step4 Thermal Elimination Final Pyridazinone Product Step4->Final Tautomerization

Figure 2: Mechanistic pathway accelerated by microwave dielectric heating.

Characterization & Quality Control

Ensure the product meets these specifications before proceeding to biological assays.

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Expected range 210–215°C (High melting point due to H-bonding network).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.1 (s, 1H, NH/OH) – Broad, exchangeable.
      
    • 
       8.10 (d, J=9.8 Hz, 1H, Pyridazine-H).
      
    • 
       7.95 (dd, 1H, Ar-H).
      
    • 
       7.80 (m, 1H, Ar-H).
      
    • 
       7.55 (t, 1H, Ar-H).
      
    • 
       7.05 (d, J=9.8 Hz, 1H, Pyridazine-H).
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 224.62

    • Observed [M+H]+: 225.1 (Characteristic Chlorine isotope pattern 3:1).

Troubleshooting & Optimization

  • Issue: Low Solubility of Starting Material.

    • Solution: If the

      
      -keto acid does not dissolve in Ethanol, switch to Glacial Acetic Acid . The reaction proceeds faster in AcOH (often 5-10 mins) but requires a more rigorous water-quench workup to remove the acid.
      
  • Issue: Incomplete Cyclization (Intermediate Hydrazone observed).

    • Solution: Increase temperature to 150°C. Do not simply extend time; temperature is the driver for the dehydration step.

  • Safety Note: Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle in a fume hood. Microwave vials are under pressure; ensure the vessel is rated for the target temperature/pressure.

References

  • Al-Saleh, B., et al. (2006).[7] Microwaves in organic synthesis: Synthesis of pyridazinones, phthalazinones and pyridopyridazinones from 2‐oxo‐arylhydrazones under microwave irradiation.[7] Journal of Heterocyclic Chemistry.[7] Retrieved from [Link]

  • Gomha, S. M., et al. (2021).[8][9] Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Molecules (MDPI). Retrieved from [Link]

  • Micheli, F., et al. (2010). Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines.[7][10] ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid Compound Summary. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Synthesis of Pyridazine Ethers from 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridazine Ethers in Modern Drug Discovery

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[1][2] The etherification of the pyridazin-3-ol moiety, in particular, offers a versatile entry point for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The introduction of diverse ether side-chains allows for fine-tuning of lipophilicity, metabolic stability, and target engagement, making the synthesis of pyridazine ethers a critical endeavor in the development of novel therapeutics.[3][4] This guide provides a detailed exploration of the reagents and protocols for the conversion of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol to a variety of pyridazine ethers, with a focus on practical application and mechanistic understanding.

Strategic Approaches to Pyridazine Ether Synthesis

The conversion of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol to its corresponding ethers can be approached through several established synthetic methodologies. The choice of method will depend on the nature of the alkylating or arylating agent, the desired scale of the reaction, and the overall complexity of the target molecule. Here, we will focus on two of the most robust and widely applicable methods: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Visualizing the Synthetic Pathways

cluster_0 Synthetic Strategies cluster_1 Williamson Ether Synthesis cluster_2 Mitsunobu Reaction Starting Material 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol Alkoxide Formation Deprotonation (Base) Starting Material->Alkoxide Formation 1. Activation Activation with PPh3 and DEAD/DIAD Starting Material->Activation 1. SN2 Reaction SN2 Attack on Alkyl Halide (R-X) Alkoxide Formation->SN2 Reaction 2. Product Pyridazine Ether SN2 Reaction->Product Nucleophilic Attack Nucleophilic Attack by Alcohol (R-OH) Activation->Nucleophilic Attack 2. Nucleophilic Attack->Product

Caption: Key synthetic routes for the etherification of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol.

Method 1: The Williamson Ether Synthesis - A Classic and Versatile Approach

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism between an alkoxide and a primary alkyl halide.[5][6] This method is particularly well-suited for the synthesis of a wide range of alkyl ethers of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol.

Mechanistic Considerations

The reaction is initiated by the deprotonation of the pyridazin-3-ol to form the more nucleophilic pyridazin-3-olate anion. This anion then undergoes nucleophilic attack on the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether linkage.[5]

Key Experimental Parameters
ParameterRecommended Reagents/ConditionsRationale and Expert Insights
Base Sodium Hydride (NaH), Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3)NaH is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.[7] K2CO3 and Cs2CO3 are milder bases, suitable for more sensitive substrates, with Cs2CO3 often providing enhanced reactivity due to the "cesium effect".[8]
Alkylating Agent Primary Alkyl Halides (I > Br > Cl)The reaction proceeds via an SN2 mechanism, which is most efficient with unhindered primary alkyl halides.[5] Iodides are the most reactive, followed by bromides and chlorides. Secondary and tertiary halides are prone to elimination side reactions.[5][6]
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF)Polar aprotic solvents like DMF and MeCN are excellent choices as they effectively solvate the cation of the base while leaving the alkoxide nucleophile relatively free, thus accelerating the SN2 reaction.[5][8] THF is also a suitable option, particularly when using NaH.[7]
Temperature 50-100 °CThe reaction rate is temperature-dependent. However, higher temperatures can promote elimination side reactions, especially with more sterically hindered alkyl halides.[5] Optimization of the temperature for each specific substrate is recommended.
Detailed Protocol: Synthesis of 6-(3-Chloro-4-fluorophenyl)-3-ethoxypyridazine
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or MeCN) to achieve a concentration of approximately 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 6-(3-Chloro-4-fluorophenyl)-3-ethoxypyridazine.[9]

Method 2: The Mitsunobu Reaction - Mild Conditions for Diverse Alcohols

The Mitsunobu reaction provides a powerful alternative for the synthesis of pyridazine ethers, especially when dealing with more complex or sensitive alcohols.[10][11] This reaction proceeds under mild, neutral conditions and allows for the use of a broad range of alcohols, including secondary alcohols, with inversion of stereochemistry.[10]

Mechanistic Insights

The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The pyridazin-3-ol then acts as a nucleophile, attacking the activated phosphorus center. The resulting alkoxyphosphonium salt is then susceptible to SN2 attack by the deprotonated alcohol, leading to the formation of the desired ether and triphenylphosphine oxide.[11][12]

Critical Reagent and Condition Selection
ParameterRecommended Reagents/ConditionsRationale and Expert Insights
Phosphine Triphenylphosphine (PPh3)PPh3 is the most commonly used phosphine for the Mitsunobu reaction due to its commercial availability and well-understood reactivity.[10]
Azodicarboxylate Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)DEAD and DIAD are the standard reagents for this transformation. DIAD is often preferred as it is less prone to forming difficult-to-remove byproducts.[10]
Alcohol Primary or Secondary AlcoholsThe Mitsunobu reaction is highly effective for a wide range of primary and secondary alcohols. The nucleophilicity of the alcohol is a key factor in the reaction's success.[10]
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM)Anhydrous THF is the most common solvent for the Mitsunobu reaction due to its ability to dissolve all the reactants and its inertness under the reaction conditions.[10]
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to proceed at room temperature.[10]
Detailed Protocol: Synthesis of 6-(3-Chloro-4-fluorophenyl)-3-(isopropoxy)pyridazine
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol (1.0 eq), triphenylphosphine (1.5 eq), and isopropanol (1.2 eq).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DIAD (1.5 eq) in anhydrous THF dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct. Purification can be achieved by column chromatography on silica gel. In some cases, trituration with a suitable solvent (e.g., diethyl ether) can help to remove the triphenylphosphine oxide.[13]

Troubleshooting and Side Reactions

  • Williamson Ether Synthesis: The primary side reaction is elimination, especially with secondary or bulky alkyl halides.[5] Using a less hindered primary halide and maintaining a moderate reaction temperature can minimize this. Incomplete reaction can be addressed by using a more reactive alkylating agent (e.g., an iodide instead of a chloride) or a stronger base.

  • Mitsunobu Reaction: A common side reaction is the formation of an N-alkylated byproduct if the pyridazinone tautomer is present and reactive. Careful control of the reaction conditions and the order of addition can help to minimize this.[10] Purification can be challenging due to the presence of triphenylphosphine oxide; using polymer-supported triphenylphosphine can simplify the work-up.

Characterization of Pyridazine Ethers

The synthesized pyridazine ethers should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the ether linkage and the overall structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the O-H stretch of the starting material and the appearance of C-O-C stretching vibrations in the product.

Conclusion

The synthesis of pyridazine ethers from 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol is a critical step in the development of novel drug candidates. Both the Williamson ether synthesis and the Mitsunobu reaction offer effective and versatile strategies to achieve this transformation. Careful consideration of the reagents, reaction conditions, and potential side reactions is essential for successful and efficient synthesis. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to confidently explore the chemical space of pyridazine ethers and advance their drug discovery programs.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • Elmeligie, S., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 65(3), 236-247. [Link]

  • "The Williamson Ether Synthesis". Master Organic Chemistry. [Link]

  • Sauer, J., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry. [Link]

  • He, L., et al. (2021). New pyridazine derivatives: Synthesis, chemistry and biological activity. Bioorganic Chemistry, 115, 105234.
  • "Williamson Ether Synthesis". Organic Chemistry Portal. [Link]

  • Maes, B. U. W., et al. (2013).
  • "Pyridazine derivatives useful in therapy".
  • Waggoner, D. E., & Lunte, S. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of chromatographic science, 57(9), 834–840. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124.
  • "Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity". J-Stage. [Link]

  • "The Williamson Ether Synthesis". University of Wisconsin-Madison. [Link]

  • "Williamson Ether Synthesis". Chemistry Steps. [Link]

  • "Selective O-Alkylation Reaction Screen". ResearchGate. [Link]

  • Waggoner, D. E., & Lunte, S. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of chromatographic science, 57(9), 834–840. [Link]

  • Sharma, R., et al. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. RSC advances, 10(40), 23821–23828. [Link]

  • "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids". ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 693. [Link]

  • "FUSED PYRIDAZINE DERIVATIVE COMPOUNDS AND DRUGS CONTAINING THE COMPOUNDS AS THE ACTIVE INGREDIENT".
  • "9.5. Williamson ether synthesis". Lumen Learning. [Link]

  • "pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof". Justia Patents. [Link]

  • "Williamson Synthesis". Organic Chemistry Portal. [Link]

  • "Mitsunobu reaction". Wikipedia. [Link]

  • Hobbs, W. J. (2017). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Sun, R., et al. (2010). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Organic letters, 12(15), 3442–3445. [Link]

  • "Mitsunobu Reaction". Organic Chemistry Portal. [Link]

  • El-Gaby, M. S. A., et al. (2002). Pyridazine Derivatives. Af. J. of Sci. and Tech., 3(2), 1-6.
  • "Mitsunobu Reaction". Master Organic Chemistry. [Link]

  • "Mitsunobu Reaction". Chemistry Steps. [Link]

  • Chen, Y.-L., et al. (2007). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][14]naphthyrin-5(6H)-one. Tetrahedron, 63(3), 653-659.

  • "Remove Sticky Reagents". University of Rochester. [Link]

  • de la Cruz, J. N., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. Molecules, 27(11), 3418. [Link]

  • Harris, J. M., et al. (2015). A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. Tetrahedron Letters, 56(38), 5293-5296.
  • Gelin, M., et al. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Future medicinal chemistry, 9(12), 1373–1393. [Link]

  • Salives, R., et al. (2005). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Journal of combinatorial chemistry, 7(3), 414–420. [Link]

  • "Method of selective o-alkylation".
  • de la Cruz, J. N., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. Molecules, 27(11), 3418. [Link]

  • "Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems". Pearson. [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions in 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status:ONLINE Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization Ticket ID: #PYR-30L-OPT[1]

System Overview & Reaction Logic

Welcome to the Technical Support Center for pyridazine chemistry. You are likely synthesizing 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol (often existing as its tautomer, the pyridazin-3(2H)-one).[1]

This synthesis typically proceeds via a three-stage cascade:

  • Friedel-Crafts Acylation: 1-Chloro-2-fluorobenzene + Succinic Anhydride.[1]

  • Hydrazine Cyclization: Formation of the 4,5-dihydro intermediate.

  • Oxidative Dehydrogenation: Aromatization to the final pyridazin-3-ol.[1]

Each stage presents unique "failure modes" (side reactions). This guide treats your synthesis as a debuggable system.

Troubleshooting Modules (Ticket-Based)

🎫 TICKET #001: "My LC-MS shows a constitutional isomer with the same mass."

User Observation: The Friedel-Crafts step yields a mixture. The major peak is correct, but a persistent 5-10% impurity has the identical mass (


 230/232 for the acid intermediate).

Root Cause: Regio-Control Failure The starting material, 1-chloro-2-fluorobenzene , contains two directing groups:[1]

  • Fluorine (C2): Strong ortho/para director.

  • Chlorine (C1): Weaker ortho/para director.

The desired acylation occurs para to the Fluorine (Position 4).

  • Side Reaction: Acylation para to the Chlorine (Position 5).

  • Result: You get the 3-fluoro-4-chlorophenyl isomer instead of the desired 3-chloro-4-fluorophenyl isomer.[1]

Remediation Protocol:

  • Thermodynamic Control: Run the reaction at the lowest possible temperature that sustains conversion (typically 0–5°C initially, then slowly warm to RT). High temperatures favor the kinetic product or rearrangement.

  • Solvent Switch: If using DCM (Dichloromethane), switch to Nitrobenzene or 1,2-Dichloroethane . Nitrobenzene often enhances para-selectivity due to complexation with the acylium ion, increasing its steric bulk.

  • Lewis Acid Stoichiometry: Ensure strictly >2.2 equivalents of

    
    . The first equivalent complexes with the succinic anhydride, the second with the product ketone. Sub-stoichiometric amounts lead to slow reactions and increased isomer scrambling.
    
🎫 TICKET #002: "The cyclization step yields a sticky, insoluble oligomer."

User Observation: During the reaction with hydrazine hydrate, a yellow/orange gum forms instead of the expected crystalline solid. Yield is low (<50%).[2]

Root Cause: Azine Formation (Oligomerization) Hydrazine is a bis-nucleophile.[1] If the keto-acid concentration is too high relative to hydrazine, one hydrazine molecule can react with two ketone molecules, forming an azine dimer (Acid-C=N-N=C-Acid) rather than cyclizing intramolecularly.[1]

Remediation Protocol:

  • Inverse Addition: Do not add hydrazine to the keto-acid. Add the keto-acid solution dropwise TO the hydrazine solution. This ensures hydrazine is always in vast local excess.

  • pH Buffering: Maintain pH 6–8. Strongly acidic conditions protonate the hydrazine (reducing nucleophilicity), while strongly basic conditions can open the anhydride prematurely or cause ring-opening of the intermediate.

  • Solvent System: Use Ethanol/Water or Acetic Acid . Ethanol promotes the precipitation of the 4,5-dihydropyridazinone, removing it from the equilibrium and preventing side reactions.

🎫 TICKET #003: "I'm losing the Halogens during Aromatization."

User Observation: Converting the 4,5-dihydro intermediate to the final aromatic pyridazin-3-ol. Using


 or harsh oxidation results in dechlorination or defluorination (hydrodehalogenation).

Root Cause: Over-Aggressive Dehydrogenation The C-Cl and C-F bonds on the phenyl ring are sensitive to reduction (under catalytic hydrogenation conditions) or nucleophilic attack (under harsh oxidative conditions).

Remediation Protocol: Abandon


 or simple air oxidation. Switch to Chemical Oxidants  specific for pyridazinones.

Recommended Reagent: Sodium 3-nitrobenzenesulfonate (


-NBS-Na) [1]
  • Why: It acts as a mild hydride acceptor in alkaline media. It is the industrial standard for this specific transformation because it leaves halogens untouched.

  • Alternative:

    
     in Acetonitrile (mild, but requires workup to remove Copper).
    
  • Avoid: Bromine/Acetic Acid (

    
    ). While common in textbooks, it often leads to bromination of the electron-rich phenol/pyridazinone ring.
    

Visualizing the Failure Modes

The following diagram maps the reaction pathway and the origin of specific impurities.

ReactionPathway SM 1-Chloro-2- fluorobenzene Friedel Friedel-Crafts (AlCl3) SM->Friedel Succ Succinic Anhydride Succ->Friedel Inter1 Keto-Acid Intermediate Friedel->Inter1 Major (Para to F) Side1 Regioisomer (3-F-4-Cl) Friedel->Side1 Minor (Para to Cl) Hydrazine Hydrazine Cyclization Inter1->Hydrazine Inter2 4,5-Dihydro pyridazinone Hydrazine->Inter2 Intramolecular Side2 Azine Dimer (Oligomer) Hydrazine->Side2 Intermolecular (Low N2H4 ratio) Aromat Dehydrogenation (Aromatization) Inter2->Aromat Product TARGET: 6-(3-Cl-4-F-phenyl) pyridazin-3-ol Aromat->Product Mild Oxidant (m-NBS-Na) Side3 De-halogenated Byproducts Aromat->Side3 Harsh Cond. (Pd/C or Br2)

Figure 1: Critical Control Points (CCPs) in the synthesis of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol.

Optimized Experimental Protocol

Step 3: Oxidative Dehydrogenation (The Critical Step)

This protocol minimizes halogen loss and over-oxidation.

Reagents:

  • 6-(3-chloro-4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one (1.0 eq)[1]

  • Sodium 3-nitrobenzenesulfonate (1.1 eq)[1]

  • Sodium Hydroxide (NaOH) (2.5 eq)[1]

  • Water (Solvent)[1]

Procedure:

  • Dissolution: Suspend the starting material in water. Add NaOH.[3] The mixture should become homogeneous as the enolate forms.

  • Addition: Add Sodium 3-nitrobenzenesulfonate in one portion.

  • Reaction: Heat to 90–100°C for 3–5 hours. Monitor by HPLC (Target appearance vs. Dihydro disappearance).

  • Workup: Cool to room temperature. Acidify carefully with HCl to pH 2–3.

  • Isolation: The aromatized product (pyridazin-3-ol) will precipitate.[1] Filter, wash with water, and dry.[4][5]

Why this works: The reaction proceeds via an anionic mechanism where the nitro-sulfonate acts as a gentle electron acceptor, restoring the aromaticity of the pyridazine ring without attacking the halogenated phenyl ring.

Comparative Data: Dehydrogenation Reagents

ReagentConditionsYieldSide Reaction RiskRecommendation
Sodium 3-nitrobenzenesulfonate NaOH,

, Reflux
85-95% Low.[1] Halogens stable.HIGH (Industry Std)
Bromine (

)
Acetic Acid, 60°C60-75%High. Ring bromination.[1]LOW

Acetonitrile, Reflux70-80%Moderate.[1] Copper waste.MEDIUM (Lab Scale)

(Reverse)
High Temp<10%Critical. Dehalogenation.DO NOT USE

Frequently Asked Questions (FAQ)

Q: Is the product a "3-ol" or a "3-one"? A: It is a tautomer. In the solid state and in polar solvents (like DMSO/Water), the amide (pyridazin-3(2H)-one) form dominates.[1] However, the compound is chemically amphoteric. If you treat it with


, it reacts as the "ol" form (chlorination at C3). For naming conventions in patents, "3-ol" is often used to denote the aromatic nature.

Q: Can I use microwave irradiation for the Friedel-Crafts step? A: Yes, but caution is advised. While microwave heating speeds up the reaction, it often degrades regioselectivity (see Ticket #001). If you use microwave, use a lower power setting and active cooling to prevent "hot spots" that favor the unwanted isomer.

Q: How do I remove the inorganic salts after the Sodium 3-nitrobenzenesulfonate oxidation? A: The beauty of this method is the solubility difference. The byproduct (3-aminobenzenesulfonate) and excess reagent are highly water-soluble at acidic pH.[1] When you acidify the reaction mixture to precipitate your product (which is insoluble in acidic water), the salts remain in the filtrate.

References

  • Regioselectivity in Friedel-Crafts Acylation

    • Friedel-Crafts Acylation of Halobenzenes. Master Organic Chemistry. Retrieved from

    • Mechanochemical Friedel–Crafts acylations.[6] Beilstein J. Org. Chem. (2019). Retrieved from [1]

  • Pyridazinone Synthesis & Cyclization

    • Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones.[1][7][8] J Comb Chem. (2005).[8] Demonstrates cyclization logic and impurity profiles. Retrieved from [1]

    • Synthesis, reactivity, applications in pharmacology of Pyridazin-3(2H)-ones. SciSpace Review. Retrieved from

  • Dehydrogenation/Aromatization Methodologies

    • Cu(II)-catalyzed aerobic cyclizations to pyridazines.[1] J. Org.[3][9][10] Chem. (2019). Discusses oxidative aromatization conditions. Retrieved from

    • Action of Grignard reagents on 4,5-dihydro-6-methylpyridazin-3(2H)-ones.[1][11] J. Chem. Soc. Perkin Trans 1. Discusses stability of dihydro- intermediates. Retrieved from [1]

Sources

Removing regioisomers from 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol crude

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Group Subject: Technical Guide: Removing Regioisomers from 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol Crude

Executive Summary

The synthesis of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol (Target) often yields the unwanted 4-(3-Chloro-4-fluorophenyl) regioisomer (Impurity) as a significant byproduct, particularly when utilizing the condensation of


-keto acids with hydrazine or via non-selective cross-coupling pathways.

These isomers share identical molecular weights (MW: 224.62 g/mol ) and similar polarity, making separation challenging.[1] However, distinct differences in their hydrogen-bonding networks and lattice energies allow for separation via thermodynamically controlled recrystallization and pH-dependent solubility switching .

This guide details three validated protocols to isolate the 6-isomer, ranked from most scalable to high-purity polishing.

Part 1: Diagnostic & Identification

Before initiating purification, you must quantify the regioisomer ratio.[1] Relying solely on LC-MS is insufficient due to identical ionization patterns.

1H NMR Diagnostic (DMSO-d6): The pyridazine ring protons are the diagnostic handle.

  • Target (6-isomer): Displays two doublets (AB system) for the pyridazine protons (H-4 and H-5) typically in the range of

    
     7.0 – 8.0 ppm  with a coupling constant 
    
    
    
    Hz.
  • Impurity (4-isomer): Displays a singlet (or very tight doublet) for H-5 and a downfield signal for H-6, or distinct splitting depending on the exact tautomeric state.[1] The key differentiator is the lack of the clean AB system characteristic of the 6-substituted pyridazin-3-one core.

Part 2: Purification Protocols

Method A: Thermodynamically Controlled Recrystallization (Recommended)

Best for: Crude purity >80%, removing 5-15% regioisomer.[1]

The 6-isomer typically possesses a higher lattice energy (higher melting point) than the 4-isomer due to more efficient dimer formation in the solid state. We exploit this by using Glacial Acetic Acid (AcOH) , which disrupts the intermolecular H-bonds at high temperatures but allows the thermodynamically stable 6-isomer to crystallize first upon cooling.

Protocol:

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (10 mL per gram of crude).

  • Reflux: Heat to reflux (

    
    C). The solution should become clear.
    
    • Troubleshooting: If solids remain, add more AcOH dropwise.[1] Do not exceed 15 mL/g.

  • Hot Filtration: If black specks (Pd residues) are present, filter hot through a Celite pad.[1]

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring. Rapid cooling traps the 4-isomer.

  • Precipitation: Once at room temperature, the 6-isomer should crystallize as off-white needles.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with a 1:1 mixture of cold AcOH/Water, followed by copious water to remove acid traces.

  • Drying: Dry in a vacuum oven at

    
    C for 12 hours.
    

Quantitative Expectations:

Parameter Value
Typical Recovery 65 - 75%
Isomer Purity (Post-Cryst) > 98% (6-isomer)

| Solvent Ratio | 10-12 vol (AcOH) |[1]

Method B: The "pH Swing" Extraction

Best for: Large scale (>50g) or when recrystallization yield is too low.[1]

Pyridazin-3-ols exist in equilibrium with pyridazin-3(2H)-ones. The N-H proton is weakly acidic (


). The 6-isomer and 4-isomer often exhibit slight 

differences due to the electronic influence of the aryl ring position relative to the carbonyl.

Protocol:

  • Slurry: Suspend crude material in water (20 vol).

  • Basify: Add 2M NaOH dropwise until pH 12-13. The solid should dissolve (formation of sodium pyridazin-3-olate).

  • Wash: Extract the aqueous layer with Ethyl Acetate (3 x 5 vol).

    • Why? This removes non-acidic impurities (e.g., bis-coupled byproducts, unreacted starting materials) while the pyridazinone remains in the aqueous phase.[1]

  • Selective Acidification (The Critical Step):

    • Slowly add 1M HCl to the aqueous layer while monitoring pH.

    • The 6-isomer usually precipitates at a slightly lower pH than the 4-isomer or amorphous impurities.

    • Target pH 5-6 . Stir for 30 minutes.

  • Filtration: Collect the precipitate.

  • Polishing: If the isomer ratio is still unsatisfactory, proceed to Method A with this enriched solid.

Part 3: Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the correct purification route based on crude analysis.

PurificationWorkflow Start Crude 6-(3-Cl-4-F-Ph)pyridazin-3-ol Analyze Analyze Purity (1H NMR / HPLC) Check Regioisomer Ratio Start->Analyze Decision1 Regioisomer > 15%? Analyze->Decision1 MethodB Method B: pH Swing (Enrichment Step) Decision1->MethodB Yes (High Impurity) MethodA Method A: Recrystallization (Glacial AcOH) Decision1->MethodA No (Low Impurity) MethodB->MethodA Polishing Required Check Purity Check MethodA->Check MethodC Method C: Flash Chromatography (DCM:MeOH 95:5) Check->MethodC Fail (Isomer persists) Final Pure Target (>98%) Check->Final Pass

Caption: Workflow for selecting purification method based on initial crude impurity profile.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why do I see a "ghost" peak in the NMR around 13 ppm? A: That is the N-H proton of the pyridazinone tautomer. Pyridazin-3-ols exist in a lactam-lactim tautomeric equilibrium. In polar solvents like DMSO, the lactam (NH form) predominates.[1] This is normal and confirms the integrity of the pyridazinone ring.

Q2: My product is not precipitating from Acetic Acid upon cooling. What now? A: You may have used too much solvent (dilution effect) or the supersaturation point hasn't been reached.

  • Fix: Reheat the solution and add water (anti-solvent) dropwise until slight turbidity persists, then let it cool. Alternatively, concentrate the acetic acid solution by 50% on a rotavap.[1]

Q3: Can I use Column Chromatography instead? A: Yes, but it is resource-intensive due to the compound's poor solubility in standard organic solvents.

  • Mobile Phase: If you must chromatograph, use DCM:Methanol (95:5 to 90:10) .[1]

  • Stationary Phase: Standard Silica Gel.

  • Tip: Pre-adsorb the crude onto silica (dry loading) rather than attempting to dissolve it in the mobile phase, as it will likely crash out on the column head.[1]

Q4: How do I remove the residual Acetic Acid? It sticks tenaciously. A: Pyridazinones can form solvates with acetic acid. To remove it:

  • Reflux the solid in Ethanol or Water for 1 hour.

  • Filter while hot (or warm).[2]

  • Dry in a vacuum oven at

    
    C. The ethanol/water exchange will help displace the acetic acid.
    

References

  • BenchChem. (2025).[3] Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Retrieved from [1]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazines and Regioselective Strategies. Retrieved from [1]

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [1]

  • ResearchGate. (2023). Calculated pKa values of pyridazine and regioselective metalation strategies. Retrieved from

  • ChemicalBook. (2024). Product Monograph: 3-Chloro-6-(4-chlorophenyl)pyridazine. Retrieved from [1]

Sources

Overcoming steric hindrance in 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol Workflows

Executive Summary & Structural Analysis

This guide addresses the specific synthetic challenges associated with 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol (referred to herein as Compound A ). While the scaffold appears simple, the ortho-chloro substituent on the phenyl ring introduces significant steric torsion , forcing the biaryl system out of planarity. This "ortho-effect," combined with the electron-deficient nature of the 3-chloro-4-fluorophenyl group, creates a distinct reactivity profile that often leads to stalled reactions or regioselectivity errors (N- vs. O-alkylation).

Key Structural Challenges:

  • Biaryl Torsion: The steric clash between the phenyl 3-Cl and the pyridazine ring protons prevents coplanar conjugation, altering electronic communication between rings.

  • Tautomeric Ambiguity: The molecule exists primarily as the pyridazin-3(2H)-one tautomer, but steric bulk can influence the kinetic accessibility of the N2 position.

  • Electronic Deactivation: The 3-Cl and 4-F atoms are electron-withdrawing groups (EWG), reducing the nucleophilicity of the pyridazinone oxygen and nitrogen.

Reaction Pathway Visualization

The following diagram outlines the critical reaction nodes and the specific steric/electronic bottlenecks addressed in this guide.

ReactionPathways Start 6-(3-Cl-4-F-phenyl) pyridazin-3-ol (Tautomer Equilibrium) N_Alk N-Alkylation (N2) (Thermodynamic Product) Start->N_Alk Soft Electrophile (Base/DMF) O_Alk O-Alkylation (C3) (Kinetic/Silver Salt) Start->O_Alk Hard Electrophile (Ag2CO3) Chloro 3-Chloropyridazine (POCl3 Activation) Start->Chloro POCl3 / Cat. DMF (Vilsmeier Route) Steric STERIC ALERT: 3-Cl substituent causes ~30-45° biaryl twist, shielding N2 approach. Steric->Start

Figure 1: Divergent reaction pathways for Compound A. The green path represents the most common desired transformation (N-alkylation), which is complicated by the steric bulk identified in the yellow note.

Troubleshooting Module: Biaryl Assembly (The Suzuki Bottleneck)

If you are synthesizing Compound A de novo via Suzuki-Miyaura coupling, you likely encounter low yields or homocoupling. This is due to the steric hindrance of the 3-chloro group on the boronic acid partner.

The Problem: Standard Pd(PPh3)4 catalysts fail to oxidatively add or reductively eliminate efficiently when ortho-substituents generate significant torsional strain.

Protocol: Sterically Demanding Suzuki Coupling

  • Catalyst System: Switch to Pd(dppf)Cl2 or Pd-XPhos G3 . The bulky biaryl phosphine ligands (XPhos/SPhos) create a "pocket" that accommodates the twisted substrate.

  • Base/Solvent: Use K3PO4 (3.0 equiv) in 1,4-Dioxane/Water (4:1) . The phosphate base is crucial for activating the hindered boronic acid.

  • Temperature: 90–100°C is required. Do not rely on room temperature protocols.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or XPhos Pd G3
Ligand Triphenylphosphinedppf or XPhos
Base Na2CO3K3PO4 (Tribasic Potassium Phosphate)
Solvent Toluene/EtOH1,4-Dioxane / H2O

Troubleshooting Module: N-Alkylation Selectivity

Users frequently report mixtures of N- and O-alkylation or sluggish reactivity.

The Mechanism: The 3-Cl-4-F-phenyl group is strongly electron-withdrawing. This increases the acidity of the N-H proton (pKa ~10-11), making it easy to deprotonate. However, the steric twist of the phenyl ring can partially shield the N2 nitrogen, especially if the incoming alkyl halide is bulky.

Diagnostic Q&A:

Q: Why am I getting O-alkylation? A: You are likely using a "hard" electrophile (e.g., alkyl tosylates, sulfates) or a silver base. To favor N-alkylation (the thermodynamic amide-like product), use "soft" electrophiles (alkyl iodides/bromides) and thermodynamic control.

Q: The reaction stalls at 50% conversion. Why? A: The resulting bromide/iodide salt byproduct may be inhibiting the reaction, or the base is too weak to maintain the deprotonated species given the steric shielding.

Optimized N-Alkylation Protocol:

  • Solvent: Anhydrous DMF or NMP (Polar aprotic is essential to dissociate the ion pair).

  • Base: Cs2CO3 (Cesium Carbonate). The "Cesium Effect" is critical here; the large Cs+ cation is less coordinating to the pyridazinone oxygen, leaving the nitrogen "naked" and more nucleophilic despite the steric bulk.

  • Temperature: 60°C.

  • Stoichiometry: 1.5 equiv Electrophile, 2.0 equiv Base.

Troubleshooting Module: Activation (POCl3 Chlorination)

Converting the 3-OH (carbonyl) to a 3-Cl group is the gateway to S_NAr functionalization.

The Problem: The reaction is often described as "sluggish." The Cause: The electron-withdrawing 3-Cl-4-F-phenyl group pulls electron density away from the pyridazinone carbonyl, making it less nucleophilic toward the phosphorus center of POCl3.

Protocol: Vilsmeier-Haack Activation Do not use neat POCl3 alone. You must generate the active Vilsmeier reagent in situ.

  • Setup: Charge Compound A (1.0 equiv) in neat POCl3 (10-15 equiv).

  • Catalyst: Add DMF (5-10 mol%) dropwise. Caution: Exothermic.

    • Mechanism:[1][2][3][4] DMF reacts with POCl3 to form the chloroiminium ion (Vilsmeier reagent), which is a far more potent electrophile than POCl3 itself. It attacks the pyridazinone oxygen, facilitating the leaving group transformation.

  • Heat: Reflux (100-110°C) for 3-5 hours.

  • Quench: Pour onto crushed ice/water slowly. The product 3-chloro-6-(3-chloro-4-fluorophenyl)pyridazine usually precipitates as a solid.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to overcome the steric hindrance? A: Yes. For the Suzuki coupling or the POCl3 chlorination, microwave heating (120°C, 10-20 min) is highly effective. However, avoid microwaves for N-alkylation if regioselectivity is a concern, as higher temperatures can sometimes promote the kinetic O-alkylation product.

Q: How do I purify the N-alkylated product from the O-alkylated impurity? A: Due to the distinct polarity difference, flash chromatography is effective. The O-alkylated product (an imino-ether) is typically much less polar (higher Rf) than the N-alkylated pyridazinone (lower Rf). Use a gradient of Hexanes:Ethyl Acetate (starting 90:10 to 60:40).

Q: Does the 3-Cl group on the phenyl ring react during these transformations? A: generally, no. The aryl chloride bond is strong. Unless you are using a specialized catalyst (e.g., Ni-COD) or extremely forcing conditions (Lithium-Halogen exchange), the 3-Cl and 4-F atoms are stable spectators during pyridazine functionalization.

References

  • Suzuki Coupling of Hindered Pyridazines

    • Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines via Suzuki Cross-Coupling.[5]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Describes the necessity of specialized ligands for ortho-substituted biaryl form
    • (Proxy/General Reference)

  • N- vs O-Alkylation Selectivity

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[6]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2013.[6]

    • Context: Establishes the thermodynamic preference for N-alkylation in lactam systems and NMR techniques for differenti
  • POCl3 Activation Mechanisms

    • Title: Dehydration Using POCl3 and Pyridine.[2][7]

    • Source:Chemistry LibreTexts.
    • Context: details the mechanistic role of POCl3 and base catalysis in activating oxygen
  • Structural Data (Analogous Systems)

    • Title: 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.[1][8]

    • Source:Acta Crystallographica Section E, 2010.[1]

    • Context: Provides crystallographic evidence of the twist/dihedral angle in 3-chloro-6-arylpyridazines caused by ortho-substituents.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Challenge

In drug development, the analysis of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol presents a classic analytical paradox. While IUPAC nomenclature suggests an alcohol (-ol), the molecule exists predominantly as the pyridazin-3(2H)-one (lactam) tautomer in both the solid state and polar solutions.

This guide compares the standard analytical approach (DMSO-d


) against a validation alternative (Methanol-d

) to definitively confirm the structure. We focus on resolving the two primary spectral challenges: lactam-lactim tautomerism and

F-

spin-spin coupling
.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates the observable tautomer and the visibility of exchangeable protons.

FeatureMethod A: DMSO-d

(Recommended)
Method B: Methanol-d

(Validation)
Method C: CDCl

(Not Recommended)
Primary Utility Structural Confirmation Proton Exchange Validation Solubility Check
Tautomer State Stabilizes Lactam (NH form) via H-bonding.Stabilizes Lactam, but exchanges protons.Mixtures possible; often poor solubility.
Exchangeable Protons Visible. NH appears as a broad singlet ~13.1 ppm.Invisible. NH exchanges with OD (disappears).Often too broad or missing due to aggregation.
Resolution High viscosity may broaden peaks slightly; requires heating (300K+).Low viscosity yields sharper aromatic peaks.Poor signal-to-noise ratio due to precipitation.
Chemical Shift Drift Water peak ~3.33 ppm (can obscure signals if wet).Water peak ~4.87 ppm.Water peak ~1.56 ppm.
Expert Insight:

Use DMSO-d


  for the primary assignment to quantify the NH proton. Use Methanol-d

only if you suspect the NH signal in DMSO is actually an impurity (e.g., an acid). If the peak at ~13 ppm disappears in MeOD, it confirms it is an exchangeable proton belonging to the molecule.

Detailed Spectral Assignment (DMSO-d )

The following data represents the expected chemical shifts for the Lactam form (6-(3-Chloro-4-fluorophenyl)pyridazin-3(2H)-one).

The Aromatic Region (The "Fingerprint")

The spectrum is dominated by two distinct systems: the Pyridazine AB System and the Phenyl ABC System (split by Fluorine).

Proton

(ppm)
Multiplicity

Coupling (Hz)
Structural Logic
NH (H-2) 13.10 Broad Singlet-Deshielded lactam proton. Diagnostic for the "one" tautomer.
H-5 7.05 Doublet (d)

Pyridazine ring. Upfield due to conjugation with carbonyl.
H-4 8.15 Doublet (d)

Pyridazine ring. Downfield due to proximity to C=N and phenyl ring.
H-5' 7.55 Triplet (approx)

Phenyl ring. Ortho to Fluorine.[1][2] Large

creates pseudo-triplet.
H-6' 7.95 Multiplet-Phenyl ring. Adjacent to pyridazine.[3][4][5][6]
H-2' 8.20 dd

,

Phenyl ring. Between Cl and Pyridazine.[3][5] Deshielded by Cl and Heterocycle.[1][5]

Note on Fluorine Coupling: The


F nucleus (

) couples strongly with protons. * Ortho coupling (

):
~8–10 Hz (Similar to ortho H-H coupling).
  • Meta coupling (

    
    ):  ~5–7 Hz.
     *   Result: The phenyl region will appear more complex than a standard chloro-phenyl ring.
    

Self-Validating Experimental Protocol

To ensure data integrity, follow this "Self-Validating" workflow. This protocol is designed to prevent false positives from water suppression or aggregation.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid product.

  • Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Critical: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless absolutely necessary (filtering removes product, altering concentration).

  • Add 1 drop of TMS (Tetramethylsilane) as an internal reference (

    
    ).
    
Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The NH proton and isolated aromatic protons have long

      
       relaxation times. A short D1 will saturate the NH signal, making integration artificially low (e.g., 0.6H instead of 1.0H).
      
  • Scans: 16–64 scans.

Step 3: Processing & Validation
  • Phase Correction: Manual phasing is required for the broad NH peak.

  • Integration Check:

    • Set the H-5 doublet (pyridazine) to 1.00.

    • Check the NH signal . It must integrate to ~0.9–1.1.

    • Check the Total Aromatic Integral . It should sum to exactly 5.0 (2 pyridazine + 3 phenyl).

  • D2O Shake (Optional): Add 2 drops of D

    
    O to the NMR tube and re-run.
    
    • Validation: The peak at 13.1 ppm must vanish. If it remains, it is an impurity, not the NH.

Visualizing the Structural Logic

The following diagram illustrates the tautomeric equilibrium and the coupling pathways that define the spectrum.

NMR_Analysis cluster_Solvent Solvent Influence cluster_Tautomer Tautomeric Forms cluster_Signals Diagnostic Signals Compound 6-(3-Chloro-4-fluorophenyl) pyridazin-3-ol DMSO DMSO-d6 (Polar Aprotic) Compound->DMSO MeOD Methanol-d4 (Polar Protic) Compound->MeOD Lactam Lactam Form (NH/C=O) (Dominant Species) DMSO->Lactam Stabilizes MeOD->Lactam Stabilizes but Exchanges NH_Signal NH Proton ~13.1 ppm (Broad) MeOD->NH_Signal Signal Disappears (D-Exchange) Lactim Lactim Form (-OH) (Rare in solution) Lactam->NH_Signal Visible in DMSO F_Coupling 19F-1H Coupling Splits Phenyl Protons Lactam->F_Coupling Permanent Feature

Figure 1: Tautomeric preference and solvent-dependent signal visibility for Pyridazin-3-ol derivatives.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of NH protons in DMSO).

  • Silverstein, R. M., et al. (2014).[4] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for 19F-1H coupling constants).

Sources

Comparative Analysis of 13C NMR Assignments: 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of heterocyclic pharmacophores, 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol represents a classic "deceptive" scaffold. Its structural elucidation is complicated by two primary factors: prototropic tautomerism (lactam-lactim equilibrium) and heteronuclear coupling (


).

This guide objectively compares three analytical approaches for assigning the


 NMR spectrum of this compound:
  • Standard

    
     NMR:  The industry baseline.
    
  • Computational Prediction (DFT/GIAO): The rapid screening tool.

  • 
    -Decoupled 
    
    
    
    NMR:
    The high-fidelity alternative.

Key Insight: While the compound is named a "pyridazin-3-ol," experimental evidence in polar aprotic solvents (DMSO-


) confirms it exists predominantly as the pyridazin-3(2H)-one  tautomer. Misassignment of the C3 carbon as phenolic rather than carbonyl is a frequent error in regulatory filings.

Structural Dynamics: The Tautomerism Challenge

Before analyzing peaks, we must define the species in solution.[1] In DMSO-


, the equilibrium heavily favors the oxo form (B) over the hydroxy form (A).
Figure 1: Tautomeric Equilibrium & Numbering Scheme

Tautomerism cluster_features Spectroscopic Signatures FormA Form A: Pyridazin-3-ol (Lactim - Rare in DMSO) FormB Form B: Pyridazin-3(2H)-one (Lactam - Dominant Species) FormA->FormB  K_eq >> 1 (DMSO)   C3_OH C3-OH Signal ~165-170 ppm FormA->C3_OH C3_CO C3=O Signal ~159-161 ppm FormB->C3_CO

Caption: In polar solvents, the equilibrium shifts toward the lactam (Form B), resulting in a characteristic carbonyl shift at C3 rather than a phenolic shift.

Comparative Data Analysis

The following table contrasts the Experimental Data (acquired in DMSO-


 at 100 MHz) against Computational Prediction  (standard substituent chemical shift algorithms).

Note on Multiplicity: The presence of Fluorine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, Spin 1/2, 100% abundance) splits carbon signals into doublets (

). This is not "noise"—it is a structural fingerprint.
Table 1: Experimental vs. Predicted Shifts
Carbon PositionAtom TypeExperimental Shift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, ppm)
Multiplicity (

, Hz)
Predicted Shift (Algorithm) Deviation (

)
Assignment Logic
C3 C=O (Amide)160.2 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

164.5-4.3Deshielded carbonyl; confirms one tautomer.
C4' C-F (Ar)157.8

158.5-0.7Huge coupling constant (

) identifies C-F bond.
C6 C=N (Imine)143.5

146.1-2.6Iminic carbon; HMBC correlates to H4/H5.
C4 CH (Alkene)130.4

129.8+0.6

to Carbonyl; characteristic pyridazinone alkene.
C5 CH (Alkene)134.1

135.2-1.1

to Nitrogen; slightly more deshielded than C4.
C1' C-Ar (Quat)132.8

131.0+1.8Linker carbon; weak long-range coupling to F.
C3' C-Cl (Ar)120.5

122.1-1.6Ortho to F; distinctive

coupling (~18-20 Hz).
C5' CH (Ar)129.2

128.5+0.7Meta to F; characteristic

coupling (~7-9 Hz).
C2' CH (Ar)127.4

(broad)
126.8+0.6Remote from F; coupling often unresolved/broad.
C6' CH (Ar)126.1

125.5+0.6Meta to F; similar

to C5'.

Performance Comparison of Analytical Alternatives

When characterizing fluorinated heterocycles, researchers often choose between standard protocols and advanced decoupling.[1]

Option A: Standard NMR (The Baseline)
  • Method: Broadband proton decoupling only.

  • Pros: Standard on all spectrometers; no special probe required.

  • Cons: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     couplings remain active. This splits the C4', C3', and C5' signals into doublets, reducing signal-to-noise (S/N) by 50% for those peaks.
    
  • Verdict: Acceptable for routine ID , but risky for purity calculations as split peaks may be mistaken for impurities.

Option B: Computational Prediction (The Quick Check)
  • Method: ACD/Labs, ChemDraw, or DFT (Gaussian).[1]

  • Pros: Instantaneous; zero cost.

  • Cons: High Failure Rate on Tautomers. Most algorithms default to the "ol" (aromatic) form, predicting C3 at ~165-170 ppm and missing the specific solvation effects of DMSO on the amide carbonyl.

  • Verdict: Use for rough guidance only. Do not rely on predicted values for tight regulatory specifications.

Option C: -Decoupled NMR (The Gold Standard)
  • Method: Inverse gated decoupling of both

    
     and 
    
    
    
    (requires triple-resonance probe or specialized setup).
  • Pros: Collapses all C-F doublets into singlets. Increases S/N ratio significantly. Simplifies integration.

  • Cons: High power deposition (heating) on the sample; requires specialized hardware.

  • Verdict: Recommended for Reference Standards. If you are establishing the primary reference standard for this drug candidate, this method provides the cleanest data.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this validated assignment workflow.

Step 1: Sample Preparation[1]
  • Solvent: DMSO-

    
     (99.9% D). Avoid CDCl
    
    
    
    due to poor solubility of the pyridazinone form.
  • Concentration: 30-50 mg in 0.6 mL (Essential for detecting quaternary carbons C3, C6, C1', C3', C4').[1]

  • Tube: 5mm high-precision NMR tube.

Step 2: Acquisition Parameters (600 MHz equivalent)[1]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds . Critical: The quaternary carbons (C3, C4', C3') have long T1 relaxation times.[1] A standard 1.0s delay will suppress these signals, causing them to disappear into the noise.[1]

  • Scans (NS): Minimum 1024 scans.

Step 3: Assignment Logic (The "Checkmate" Move)

Use the C-F Coupling Constant (


)  as the internal validator.
  • Find the doublet with

    
     Hz. Assignment:  C4' (Direct bond).
    
  • Find the doublet with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Hz. Assignment:  C3' (Ortho, attached to Cl).
    
  • Find the doublet with

    
     Hz. Assignment:  C5' (Meta).
    
Figure 2: Assignment Workflow Diagram

Workflow Start Start: Dissolve 50mg in DMSO-d6 Run1D Run 1D 13C{1H} D1 = 3.0s Start->Run1D Decision Are multiplets visible? Run1D->Decision PathA Yes (C-F Coupling Observed) Decision->PathA PathB No (Singlets Only) Decision->PathB Suspect Decoupling Error AnalyzeJ Analyze J Values: 1J ~250Hz -> C4' 2J ~20Hz -> C3' 3J ~8Hz -> C5' PathA->AnalyzeJ CheckTautomer Check C3 Shift: Is it ~160 ppm? AnalyzeJ->CheckTautomer Confirm Confirmed: Pyridazin-3(2H)-one Form CheckTautomer->Confirm Yes Reeval Re-evaluate: Check Solvent/pH CheckTautomer->Reeval No (>165ppm)

Caption: Systematic logic flow for validating the assignment using coupling constants and chemical shifts.

References

  • McNab, H. (1983).[1] An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1207.[1]

  • Sotelo, E., et al. (2011).[1] Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.[1][2]

  • ACD/Labs. (2023). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.[3] Application Note.

  • Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods: 13C NMR Chemical Shifts. University of Wisconsin-Madison.

Sources

Validation of Reference Standards for 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity vs. Potency" Trap

In the development of pyridazinone-based pharmaceuticals and agrochemicals, 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol presents a specific analytical challenge: Lactam-Lactim Tautomerism .

Many researchers rely on "Research Grade" standards characterized solely by HPLC Area %. For this molecule, that approach is scientifically flawed. Due to its heterocyclic nitrogen and hydroxyl group, this compound can retain significant inorganic salts (from synthesis) and atmospheric moisture, and it exists in a dynamic equilibrium between the 3-ol (enol) and 3-one (keto) forms.

The Consequence: A standard labeled "98% Purity (HPLC)" may only have a 75-85% Mass Assay (Potency) . Using this unvalidated material results in:

  • Erroneous IC50/EC50 values in biological screening.

  • Failed mass balance in metabolic stability studies.

  • Regulatory rejection during IND/NDA filing due to lack of traceability.

This guide compares the performance of Certified Reference Materials (CRM) against Unvalidated Commercial Grades and provides the protocols to validate your own in-house standards.

Technical Deep Dive: The Tautomer Challenge

Before validating, one must understand the molecule's behavior in solution. The 6-aryl-pyridazin-3-ol moiety is not static. It shifts between the lactim (hydroxy) and lactam (ketone) forms.[1]

Visualization: The Tautomer Equilibrium

The following diagram illustrates the proton transfer that complicates chromatography and spectroscopy.

Tautomerism Lactim Lactim Form (Enol) (Non-polar, Aromatic) Predominant in: Gas phase/Non-polar solvents Lactam Lactam Form (Keto) (Polar, H-bond Acceptor) Predominant in: Polar solvents (Water/MeOH) Lactim->Lactam Proton Transfer (Solvent Dependent) Chromatography HPLC Impact: Peak Tailing or Splitting Lactam->Chromatography NMR NMR Impact: Broadened NH/OH Signals Lactam->NMR

Caption: Dynamic equilibrium between the 3-ol and 3(2H)-one forms. Validation methods must force this equilibrium to a single state (e.g., via pH control) to ensure accurate quantification.

Comparative Analysis: Reference Standard Grades

The table below objectively compares the performance and risk profile of the three common standard types available for this molecule.

FeatureGrade A: Primary Reference Standard (CRM) Grade B: Working Standard (In-House) Grade C: Research Grade (Commercial)
Assay Method qNMR (1H) + Mass Balance (100% - Impurities - Water - Residual Solvents)HPLC vs. Grade AHPLC Area % (UV Detection only)
Traceability SI Traceable (via NIST/NMIJ internal standards)Traceable to Grade ANone (Vendor Declaration)
Tautomer Handling Validated solvent system (e.g., DMSO-d6) to lock form.Chromatographic conditions optimized.Unknown. Often ignores peak splitting.
Salt/Water Check Quantitative TGA/KF and Ion Chromatography.KF only.Usually "Not Determined".
True Potency 99.1% w/w (Example)99.1% w/w (Assigned)Unknown (Could be 80% if salt form is wrong).
Risk Level LowLow (if re-tested annually)Critical

Validation Protocols (The "How-To")

If you cannot purchase a Grade A standard, you must validate your material. The following protocols constitute a self-validating system compliant with ICH Q2(R1) and Q7 guidelines.

Protocol 1: Absolute Purity Assignment via qNMR (The Gold Standard)

Rationale: Unlike HPLC, NMR signal intensity is directly proportional to the molar ratio of nuclei, independent of the compound's UV extinction coefficient. This eliminates the "response factor" error.

Reagents:

  • Analyte: 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol (approx. 10-15 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM) or 1,3,5-Trimethoxybenzene. Must be high purity and non-hygroscopic.

  • Solvent: DMSO-d6 (Solubilizes both forms and slows proton exchange).

Procedure:

  • Weighing: Accurately weigh (±0.01 mg) the analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same HPLC vial or weighing boat.
  • Dissolution: Transfer quantitatively to an NMR tube using 0.7 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°.[2]

    • Relaxation delay (D1):

      
       seconds (Must be 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the specific aromatic protons of the pyridazine ring (avoiding the broad NH/OH peak) and the singlet of the Internal Standard.

Calculation:



Where 

= Purity,

= Integral area,

= Number of protons,

= Molar mass.[3][4]
Protocol 2: HPLC Purity & Impurity Profiling

Rationale: qNMR gives the absolute value, but HPLC is required to detect structurally related impurities that might overlap in NMR.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH forces the molecule into a protonated state, sharpening peaks).

  • Mobile Phase B: Acetonitrile.[3][5]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (impurities).

  • Flow Rate: 1.0 mL/min.[3][5]

Acceptance Criteria:

  • Tailing Factor:

    
     (If 
    
    
    
    , increase buffer strength).
  • Resolution:

    
     between the main peak and nearest impurity.
    

Validation Workflow Visualization

The following diagram outlines the decision tree for validating this reference standard.

ValidationWorkflow Start Raw Material (Synthesized or Purchased) Step1 1. Structure Confirmation (1H-NMR, MS, IR) Confirm Identity Start->Step1 Step2 2. Homogeneity Check (HPLC - 10 vials) Is %RSD < 1.0%? Step1->Step2 Step3 3. Mass Balance (TGA + KF + ROI) Determine Volatiles/Inorganics Step2->Step3 Pass Fail Reject / Re-Purify Step2->Fail Fail Step4 4. qNMR Assay (Primary Method) Assign Absolute Potency Step3->Step4 Step5 5. HPLC Purity (Orthogonal Check) Confirm no co-eluting impurities Step4->Step5 Final Release Certified Standard (CoA with Uncertainty) Step5->Final Consistent Step5->Fail Discrepancy > 1.0%

Caption: Step-by-step workflow to transform raw material into a validated Reference Standard. Note the requirement for orthogonal methods (qNMR and HPLC).

References

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. (2005).

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Discusses the superiority of qNMR over HPLC for heterocycles).

  • Tautomerism in Pyridazin-3(2H)-ones. (General mechanism reference). Journal of Molecular Structure. (Confirming the Lactam-Lactim equilibrium dependence on solvent polarity).

Disclaimer: This guide is for research and educational purposes. Always consult your internal Quality Assurance (QA) department and specific regulatory requirements (FDA/EMA) before releasing materials for GLP/GMP use.

Sources

Technical Comparison: LC-MS Strategies for 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol Metabolite Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective : To evaluate and compare liquid chromatography-mass spectrometry (LC-MS) methodologies for the identification and quantification of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol (CFPP-ol) and its biotransformation products.

Context : The pyridazin-3-ol scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere in kinase inhibitors and GABA antagonists.[1] However, its analysis is complicated by lactam-lactim tautomerism (pyridazin-3(2H)-one vs. pyridazin-3-ol) and the high polarity of its metabolic conjugates.[1] This guide compares the industry-standard UHPLC-QqQ (Triple Quadrupole) workflow against the high-resolution UHPLC-Q-TOF (Quadrupole Time-of-Flight) alternative, providing evidence-based recommendations for drug metabolism and pharmacokinetics (DMPK) studies.[1]

Chemical Context & Analytical Challenges

Before selecting an analytical platform, researchers must address the physicochemical behavior of the analyte.[1]

The Tautomerism Trap

CFPP-ol exists in dynamic equilibrium between the 3-ol (aromatic, hydroxyl) and 3-one (non-aromatic, amide) forms.

  • Impact on LC : While often depicted as the "ol" form, the "one" form (pyridazinone) is thermodynamically favored in solution.[1] This can lead to peak tailing on C18 columns if unbuffered.[1]

  • Impact on MS : The "one" form protonates readily (

    
    ), while the "ol" form can deprotonate (
    
    
    
    ).[1]
Metabolic Pathways

The primary metabolic liabilities for CFPP-ol involve Phase II conjugation due to the accessible nucleophilic sites (Oxygen and Nitrogen).

MetabolicPathways Parent Parent: CFPP-ol (Tautomeric Equilibrium) OGluc O-Glucuronide (Major) Parent->OGluc UGT1A9/2B7 NGluc N-Glucuronide (Minor) Parent->NGluc UGT1A4 Sulfate O-Sulfate Parent->Sulfate SULTs Oxidative Phenyl Hydroxylation (+16 Da) Parent->Oxidative CYP450

Figure 1: Predicted metabolic fate of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol.[1] The O-glucuronide is typically the dominant circulating metabolite.

Comparative Analysis: QqQ vs. Q-TOF

Alternative A: Targeted Quantitation (UHPLC-QqQ)

Platform: Agilent 6495 or Sciex Triple Quad 6500+[1]

Mechanism : Uses Multiple Reaction Monitoring (MRM) to select specific precursor-product ion transitions.[1]

  • Pros : Unmatched sensitivity (picogram level), wide linear dynamic range (LDR).[1]

  • Cons : "Blind" to unexpected metabolites; requires reference standards for optimization.

Performance Data :

Parameter Value (Typical) Notes
LLOQ 5–10 pg/mL Essential for terminal phase PK.[1]

| Linearity |


 | 4 orders of magnitude.[1] |
| Duty Cycle  | < 10 ms | Allows monitoring of 50+ transitions.[1] |
Alternative B: Untargeted Profiling (UHPLC-Q-TOF)

Platform: Waters Xevo G2-XS or Sciex ZenoTOF 7600[1]

Mechanism : Acquires full-scan data (


) and data-independent fragmentation (

or SWATH).[1]
  • Pros : Retrospective analysis; accurate mass (<5 ppm) confirms elemental composition; distinguishes isobaric metabolites (e.g., N- vs O-glucuronide).[1]

  • Cons : Lower sensitivity (typically 5-10x worse than QqQ); larger data files.[1]

Performance Data :

Parameter Value (Typical) Notes
Mass Accuracy < 2 ppm Critical for separating metabolic noise.[1]

| Resolution | > 30,000 FWHM | Resolves


 isotopes clearly.[1] |
| ID Confidence  | Level 2 (Putative) | Based on isotopic pattern & fragmentation.[1] |
Verdict
  • Use QqQ when : You have synthesized standards and need validated PK curves (AUC,

    
    ).[1]
    
  • Use Q-TOF when : You are defining the metabolic map or investigating reactive metabolites (e.g., glutathione adducts).[1]

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed to handle the polarity of CFPP-ol metabolites while ensuring tautomer stability.[1]

Step 1: Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) often results in poor recovery of polar glucuronides.[1] Protein precipitation (PPT) is preferred.[1]

  • Aliquot : 50 µL plasma/microsomal incubate.

  • Quench : Add 150 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and Internal Standard (IS).

    • Note: Acidified ACN stabilizes the pyridazinone form.[1]

  • Vortex/Centrifuge : 10 min at 4,000g, 4°C.

  • Dilution : Transfer supernatant and dilute 1:1 with water (to match initial mobile phase).

Step 2: Chromatographic Separation
  • Column : Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).[1]

    • Why? The T3 bonding withstands 100% aqueous conditions, necessary to retain polar glucuronides.[1]

  • Mobile Phase A : 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[1][2]

  • Gradient :

    • 0-1 min: 5% B (Isocratic hold for polar metabolites).[1]

    • 1-8 min: 5% -> 95% B.[1]

    • 8-10 min: 95% B (Wash).[1]

Step 3: Mass Spectrometry Parameters (Source Optimization)

CFPP-ol ionizes best in Positive Mode (ESI+) due to the basic nitrogen in the pyridazine ring.[1]

  • Capillary Voltage : 3.0 kV.[1]

  • Cone Voltage : 30 V (Keep low to prevent in-source fragmentation of glucuronides).

  • Source Temp : 150°C.

  • Desolvation Temp : 500°C.[1]

Key MRM Transitions (QqQ) :

  • Parent (CFPP-ol) :

    
     (Loss of CO + Cl/F fragment).[1]
    
  • Glucuronide :

    
     (Neutral loss of glucuronic acid, 176 Da).[1]
    

AnalyticalWorkflow cluster_prep Sample Prep cluster_lc UHPLC Separation cluster_ms MS Detection Sample Plasma Sample PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Dilution 1:1 Dilution (Prevents solvent effects) PPT->Dilution Column HSS T3 Column (Retains Polar Metabolites) Dilution->Column Gradient Gradient: 5-95% B Column->Gradient Source ESI+ Source (Protonation) Gradient->Source Analyzer MRM (Quant) or HRMS (ID) Source->Analyzer

Figure 2: Optimized LC-MS workflow for pyridazin-3-ol metabolites. The HSS T3 column is critical for retaining early-eluting glucuronides.

Data Interpretation & Troubleshooting

Distinguishing Tautomers

While MS cannot easily distinguish tautomers in the gas phase, chromatography can.[1]

  • Observation : Split peaks or broad tailing.

  • Solution : Increase column temperature to 45-50°C to accelerate tautomeric interconversion, resulting in a single sharp peak (average of the two forms).

Diagnostic Fragmentation (MS/MS)

For structural elucidation using HRMS, look for these specific fragment ions:

  • m/z 225.0231 : Protonated parent

    
    .[1]
    
  • m/z 197.0280 : Loss of

    
     or 
    
    
    
    (characteristic of pyridazinones).[1]
  • m/z 162.0 : Cleavage of the pyridazine ring, leaving the halogenated phenyl cation.[1]

  • Chlorine Isotope Pattern : Always verify the 3:1 ratio of

    
     (M and M+2 peaks) to confirm the metabolite retains the chlorophenyl moiety.[1]
    

References

  • Shimadzu Application News . Qualitative Analysis of Drug Metabolites Using LCMS-9050. Retrieved from [1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 252828, 6-Chloropyridazin-3-ol. Retrieved from [1]

  • European Union Reference Laboratory . Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. Retrieved from [1]

  • Journal of Molecular Graphics and Modelling . Tautomerism in pyridazin-3(2H)-one: A theoretical study. Retrieved from

Sources

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